molecular formula C26H28ClNO11 B12318206 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride

Cat. No.: B12318206
M. Wt: 566.0 g/mol
InChI Key: HUXYGCZFLAONTF-UHFFFAOYSA-N
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Description

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride is a complex organic compound with a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tetracene backbone: This is typically achieved through a series of cyclization reactions.

    Functionalization of the tetracene: Introduction of hydroxyl, methoxy, and carboxylic acid groups through various organic reactions such as hydroxylation, methylation, and carboxylation.

    Attachment of the oxan-2-yl group: This involves the formation of an ether linkage between the tetracene backbone and the oxan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted tetracene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetracene derivatives.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It can be used to study enzyme interactions and cellular uptake mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with DNA or proteins, making it a candidate for anticancer or antimicrobial research.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride involves its interaction with biological targets such as enzymes or DNA. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another tetracene derivative used as an anticancer agent.

    Daunorubicin: Similar to doxorubicin, used in chemotherapy.

    Mitoxantrone: A synthetic anthracenedione with anticancer properties.

Uniqueness

What sets 4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride apart is its specific functionalization pattern, which may confer unique biological activities and reactivity compared to other tetracene derivatives.

Properties

Molecular Formula

C26H28ClNO11

Molecular Weight

566.0 g/mol

IUPAC Name

4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C26H27NO11.ClH/c1-9-20(28)12(27)6-15(37-9)38-14-8-26(35,25(33)34)7-11-17(14)24(32)19-18(22(11)30)21(29)10-4-3-5-13(36-2)16(10)23(19)31;/h3-5,9,12,14-15,20,28,30,32,35H,6-8,27H2,1-2H3,(H,33,34);1H

InChI Key

HUXYGCZFLAONTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)O)O)N)O.Cl

Origin of Product

United States

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